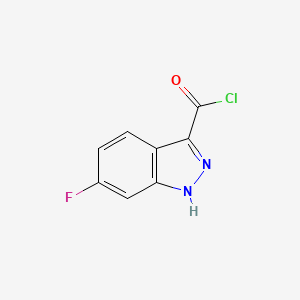

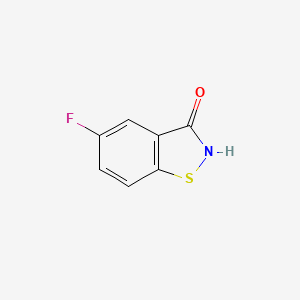

![molecular formula C21H16N4O3S B3006747 N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-06-8](/img/structure/B3006747.png)

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives and their complexes has been a subject of interest due to their potential biological activities. In the context of N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide, similar compounds have been synthesized through various methods. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Additionally, the synthesis of related compounds such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involved chlorination, aminolysis, reduction, condensation, and reduction steps .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray single-crystal diffraction has been used to determine the crystal structures of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . Similarly, the crystal structure, Hirshfeld surface analysis, and interaction energy of N-(benzo[d]thiazol-2-yl)benzamide with nitro substituents have been studied, showing different crystal systems and space groups for the isomers, as well as the importance of intermolecular hydrogen bonds and weak interactions in the solid-state architecture .

Chemical Reactions Analysis

The reactivity of benzamide derivatives with other chemical entities can lead to the formation of various cyclic systems and complexes. For example, the stepwise 1,3-dipolar cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes resulted in tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, dihydrobenzo[d]pyrrolo[2,1-b]thiazoles, and benzo[d]pyrrolo[2,1-b]thiazoles . An unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines was also observed under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. The functionalization with a nitro group affects the solid-state arrangement, absorption, and fluorescence properties of these compounds . The thermal stability and fragmentation patterns of complexes such as those of Cr(III), Fe(III), and Co(II) with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide have been analyzed, providing insights into their thermal behavior .

Scientific Research Applications

Synthesis and Structural Analysis :

- A study focused on the synthetic process of related benzamide compounds, highlighting the practicality of the synthesis process due to mild conditions and good yield (Gong Ping, 2007).

- Another research explored the crystal structure and Hirshfeld surface analysis of a similar N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the molecular structure and interactions (G. Artheswari, V. Maheshwaran, & N. Gautham, 2019).

Anticancer Activity :

- Benzothiazole derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing promising results (B. Ravinaik et al., 2021).

- Another study on benzothiazole derivatives revealed their potential as antitumor agents, highlighting the synthesis and biological evaluation of these compounds (Masao Yoshida et al., 2005).

Antimicrobial Activity :

- Research on thiazole derivatives, closely related to the compound , demonstrated antimicrobial properties against various bacterial and fungal strains (A. Chawla, 2016).

Other Applications :

- A study on the removal of heavy metals using a novel magnetic nanoadsorbent synthesized from a related thiazolyl compound showed potential for environmental applications (Kiomars Zargoosh et al., 2015).

- The development of thiazolides, a class of compounds including thiazolyl benzamides, has been explored for their broad-spectrum activities against various pathogens (A. Hemphill et al., 2007).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets by suppressing the COX enzymes . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are involved in inflammation and pain signaling .

Pharmacokinetics

Similar compounds with a thiazole ring are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The suppression of COX enzymes leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This results in the reduction of inflammation and pain signaling , making this compound potentially useful as an anti-inflammatory agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and distribution in the body . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other substances .

properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c1-14-5-4-7-18-19(14)23-21(29-18)24(13-16-6-2-3-12-22-16)20(26)15-8-10-17(11-9-15)25(27)28/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCDIWBNCSFLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)

![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)

![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)

![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)